An In-depth Technical Guide to the Mechanism of Action of Quinupristin Mesylate on the 50S Ribosomal Subunit
An In-depth Technical Guide to the Mechanism of Action of Quinupristin Mesylate on the 50S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which quinupristin mesylate, a streptogramin B antibiotic, inhibits bacterial protein synthesis through its interaction with the 50S ribosomal subunit. The document details the synergistic action with dalfopristin (a streptogramin A antibiotic), their binding sites, the conformational changes induced in the ribosome, and the resulting effects on peptide chain elongation. This guide also includes a compilation of quantitative data and detailed experimental protocols for key assays used to elucidate this mechanism.
Core Mechanism of Action: A Synergistic Inhibition of Protein Synthesis
Quinupristin and dalfopristin act in a synergistic manner to inhibit bacterial protein synthesis, transforming their individual bacteriostatic activities into a potent bactericidal effect.[1][2] Dalfopristin initiates the inhibitory process by binding to the 23S rRNA within the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This binding induces a conformational change in the ribosome that significantly enhances the binding affinity of quinupristin, by a factor of approximately 100.[2][3]
Quinupristin then binds to a nearby site in the nascent polypeptide exit tunnel of the 50S subunit.[4] This dual-binding event effectively blocks two key stages of protein synthesis: dalfopristin inhibits the early phase of peptide bond formation, while quinupristin obstructs the late phase by preventing the elongation of the polypeptide chain and causing the premature release of incomplete peptides.[3][5]
Binding Sites on the 50S Ribosomal Subunit
Crystallographic studies have revealed the precise binding locations of both streptogramin components on the 50S ribosomal subunit.[4]
-
Dalfopristin: Binds to the A- and P-sites of the peptidyl transferase center.
-
Quinupristin: Binds within the ribosomal exit tunnel, in close proximity to the dalfopristin binding site.
The synergistic interaction is mediated by their shared contact with nucleotide A2062 of the 23S rRNA.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of quinupristin and its synergy with dalfopristin.
Table 1: Binding Affinity of Quinupristin to the 70S Ribosome
| Condition | Association Constant (Ka) (M-1) | Reference |
| Quinupristin alone | 3.5 x 107 | [6] |
| Quinupristin + Dalfopristin | 69 x 107 | [6] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Quinupristin/Dalfopristin
| Bacterial Species | Resistance Profile | MIC Range (μg/mL) | MIC90 (μg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible | - | ≤1 | - |
| Staphylococcus aureus | Methicillin-Resistant | - | ≤1 | - |
| Streptococcus pneumoniae | - | - | ≤1 | - |
| Enterococcus faecium | Vancomycin-Resistant | - | 1.0 | - |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction of quinupristin with the 50S ribosomal subunit.
Purification of 50S Ribosomal Subunits
A robust protocol for obtaining high-quality 50S ribosomal subunits is crucial for structural and biochemical studies. The following is a generalized protocol based on methods for purifying bacterial ribosomes.[1][7][8]
Objective: To isolate pure and active 50S ribosomal subunits from bacterial cells.
Materials:
-
Bacterial cell paste (e.g., Deinococcus radiodurans or Escherichia coli)
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol)
-
Sucrose solutions (10%, 30%, 40% w/v) in an appropriate buffer
-
Ultracentrifuge and rotors (e.g., Beckman Ti 45, SW 32 Ti)
-
Spectrophotometer
Procedure:
-
Cell Lysis: Resuspend bacterial cell paste in ice-cold Lysis Buffer and lyse the cells using a French press or sonication.
-
Clarification: Centrifuge the lysate at low speed (e.g., 30,000 x g) for 30 minutes to remove cell debris.
-
Crude Ribosome Pelleting: Layer the supernatant over a sucrose cushion (e.g., 30% sucrose in Lysis Buffer) and ultracentrifuge at high speed (e.g., 100,000 x g) for 16-18 hours to pellet the ribosomes.
-
Subunit Dissociation: Resuspend the crude ribosome pellet in a low-magnesium buffer (e.g., Lysis Buffer with 1 mM Mg(OAc)2) to dissociate the 70S ribosomes into 30S and 50S subunits.
-
Sucrose Gradient Centrifugation: Layer the dissociated ribosomes onto a 10-40% sucrose density gradient and ultracentrifuge (e.g., at 100,000 x g for 16 hours).
-
Fractionation and Analysis: Fractionate the gradient and monitor the absorbance at 260 nm to identify the peaks corresponding to the 30S and 50S subunits.
-
Pooling and Concentration: Pool the fractions containing the 50S subunits and concentrate them by ultracentrifugation.
-
Storage: Resuspend the purified 50S subunits in a suitable storage buffer and store at -80°C.
Fluorescence Spectroscopy Binding Assay
This assay measures the binding of quinupristin to the ribosome by detecting changes in its intrinsic fluorescence upon complex formation.[6][9][10][11]
Objective: To determine the association constant (Ka) of quinupristin for the ribosome.
Materials:
-
Purified 70S ribosomes or 50S subunits
-
Quinupristin mesylate
-
Dalfopristin (for synergy studies)
-
Binding Buffer (e.g., 20 mM HEPES-KOH pH 7.6, 50 mM KCl, 10 mM Mg(OAc)2)
-
Fluorometer
Procedure:
-
Sample Preparation: Dilute the purified ribosomes to a known concentration in the Binding Buffer. Prepare a stock solution of quinupristin and, if applicable, dalfopristin.
-
Titration: In a fluorescence cuvette, add a fixed concentration of ribosomes. Sequentially add increasing concentrations of quinupristin to the cuvette.
-
Fluorescence Measurement: After each addition of quinupristin, allow the system to equilibrate and then measure the fluorescence intensity at the appropriate excitation and emission wavelengths for quinupristin (e.g., excitation ~350 nm, emission ~480 nm).
-
Data Analysis: Plot the change in fluorescence intensity as a function of the quinupristin concentration. Fit the data to a suitable binding isotherm (e.g., a single-site binding model) to calculate the association constant (Ka).
-
Synergy Assessment: Repeat the titration in the presence of a saturating concentration of dalfopristin to determine the effect on quinupristin's binding affinity.
X-ray Crystallography of the 50S-Quinupristin-Dalfopristin Complex
This technique provides high-resolution structural information about the binding of quinupristin and dalfopristin to the 50S ribosomal subunit.[4][12][13][14][15]
Objective: To determine the three-dimensional structure of the 50S subunit in complex with quinupristin and dalfopristin.
Materials:
-
Highly purified and concentrated 50S ribosomal subunits
-
Quinupristin mesylate and dalfopristin
-
Crystallization screening solutions
-
X-ray diffraction equipment (synchrotron source recommended)
Procedure:
-
Complex Formation: Incubate the purified 50S subunits with an excess of quinupristin and dalfopristin to ensure saturation of the binding sites.
-
Crystallization: Set up crystallization trials using vapor diffusion (hanging or sitting drop) by mixing the complex with a variety of crystallization screening solutions.
-
Crystal Optimization: Optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain large, well-diffracting crystals.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the structure using molecular replacement, using a known 50S subunit structure as a search model.
-
Model Building and Refinement: Build the atomic models for quinupristin, dalfopristin, and the surrounding ribosomal components into the electron density map and refine the structure.
Cryo-Electron Microscopy (Cryo-EM) Single-Particle Analysis
Cryo-EM is a powerful technique for determining the structure of large macromolecular complexes like the ribosome in a near-native state.[16][17][18][19][20]
Objective: To obtain a high-resolution 3D reconstruction of the 50S subunit in complex with quinupristin.
Materials:
-
Purified 50S ribosomal subunits in complex with quinupristin
-
Cryo-EM grid preparation supplies (grids, vitrification device)
-
Transmission Electron Microscope (TEM) with a direct electron detector
-
Image processing software (e.g., RELION, cryoSPARC)
Procedure:
-
Grid Preparation: Apply a small volume of the 50S-quinupristin complex solution to a cryo-EM grid, blot away excess liquid, and plunge-freeze in liquid ethane to vitrify the sample.
-
Data Acquisition: Collect a large dataset of images (micrographs) of the vitrified particles using a high-end TEM.
-
Image Processing:
-
Particle Picking: Computationally identify individual ribosomal particle images from the micrographs.
-
2D Classification: Classify the particle images into different views to assess sample quality and heterogeneity.
-
Ab-initio 3D Reconstruction: Generate an initial 3D model from the 2D class averages.
-
3D Classification and Refinement: Iteratively classify the particles into different conformational states and refine the 3D reconstructions to high resolution.
-
-
Model Building and Analysis: Build an atomic model into the final cryo-EM density map and analyze the interactions between quinupristin and the ribosome.
Toeprinting Assay
This biochemical assay is used to map the precise location of ribosome stalling on an mRNA template induced by an antibiotic.[21][22][23][24][25]
Objective: To identify the specific codon at which quinupristin stalls the ribosome during translation.
Materials:
-
In vitro transcription/translation system (e.g., PURE system)
-
DNA template encoding a specific mRNA
-
Radioactively or fluorescently labeled DNA primer complementary to the 3' end of the mRNA
-
Reverse transcriptase
-
Quinupristin mesylate
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
-
In Vitro Translation: Set up an in vitro translation reaction containing the DNA template, the transcription/translation machinery, and the labeled primer.
-
Antibiotic Addition: Add quinupristin to the reaction to induce ribosome stalling. A control reaction without the antibiotic should be run in parallel.
-
Primer Extension: Initiate reverse transcription. The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome, at which point it will be blocked.
-
Analysis of cDNA Products: Denature the reaction products and separate them by size on a sequencing gel alongside a sequencing ladder generated from the same DNA template.
-
Stall Site Identification: The presence of a specific band in the quinupristin-treated lane that is absent or reduced in the control lane indicates the position of the ribosome stall site. The precise codon can be determined by comparing the position of the "toeprint" band to the sequencing ladder.
Visualizations
Synergistic Mechanism of Action
Caption: Synergistic inhibition of protein synthesis by dalfopristin and quinupristin.
Experimental Workflow for Ribosome Binding Assay
Caption: Workflow for a fluorescence-based ribosome binding assay.
Logical Relationship in Synergistic Binding
Caption: Logical flow of the synergistic binding of dalfopristin and quinupristin.
References
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- 2. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]
- 3. Quinupristin | C53H67N9O10S | CID 5388937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Quinupristin (RP 57669): a new tool to investigate ribosome-group B streptogramin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Consequences of Deproteinating the 50S Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinupristin (RP 57669): A new tool to investigate ribosome-group B streptogramin interactions | DIAL.pr - BOREAL [dial.uclouvain.be]
- 10. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescently labeled ribosomes as a tool for analyzing antibiotic binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ribosomal Crystallography: Initiation, Peptide Bond Formation, and Amino Acid Polymerization are Hampered by Antibiotics | Annual Reviews [annualreviews.org]
- 13. Structures of the Escherichia coli ribosome with antibiotics bound near the peptidyl transferase center explain spectra of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A 9 A resolution X-ray crystallographic map of the large ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. joachimfranklab.org [joachimfranklab.org]
- 17. pubs.acs.org [pubs.acs.org]
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- 19. Single-particle reconstruction of biological macromolecules in electron microscopy – 30 years - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mapping Protein–Protein Interactions at Birth: Single-Particle Cryo-EM Analysis of a Ribosome–Nascent Globin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 23. m.youtube.com [m.youtube.com]
- 24. Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs [jove.com]
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